![molecular formula C10H10N2O B15291889 rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: is a complex organic compound that features a bicyclic structure with a furan ring and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves multiple steps, including the formation of the bicyclic core and the introduction of the furan and nitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Functional Group Introduction: Introduction of the furan ring and nitrile group through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Substitution reactions at various positions on the bicyclic core and furan ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile: The non-racemic form of the compound.
Other Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The unique combination of the bicyclic core, furan ring, and nitrile group in rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-10-4-7(10)5-12-9(10)8-2-1-3-13-8/h1-3,7,9,12H,4-5H2/t7-,9-,10+/m0/s1 |
Clé InChI |
GSWJLAYZGZHYKW-UJNFCWOMSA-N |
SMILES isomérique |
C1[C@@H]2[C@]1([C@@H](NC2)C3=CC=CO3)C#N |
SMILES canonique |
C1C2C1(C(NC2)C3=CC=CO3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
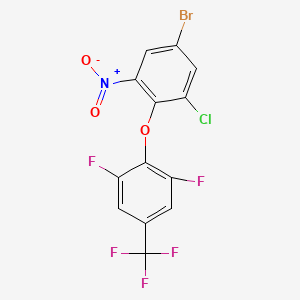
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
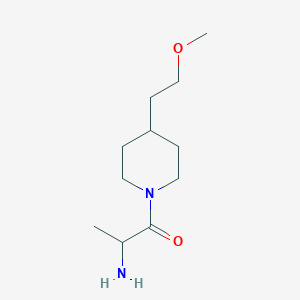
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
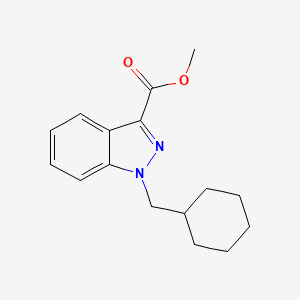

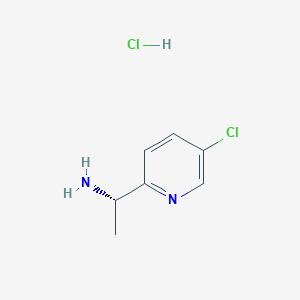
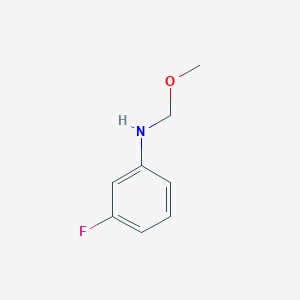
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
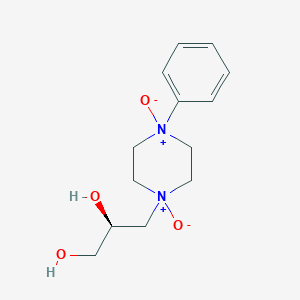
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
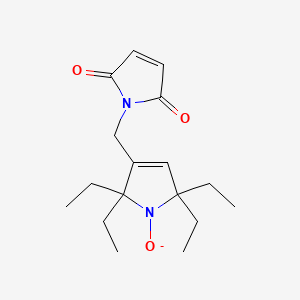
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
